molecular formula C14H14O3 B12576046 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol CAS No. 591756-33-1

4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol

Cat. No.: B12576046
CAS No.: 591756-33-1
M. Wt: 230.26 g/mol
InChI Key: XIWDLICFXKBYAZ-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol is an organic compound with the molecular formula C14H14O3 It is a derivative of benzene, featuring a triol group (three hydroxyl groups) attached to the benzene ring, along with a methylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation reactions to introduce the triol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylmethanol: Similar structure but lacks the triol groups.

    Benzene-1,2,3-triol: Contains the triol groups but lacks the methylphenylmethyl substituent.

    4-Methylbenzyl alcohol: Similar substituent but different functional groups.

Uniqueness

4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol is unique due to the combination of the triol groups and the methylphenylmethyl substituent, which imparts distinct chemical and biological properties

Properties

CAS No.

591756-33-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]benzene-1,2,3-triol

InChI

InChI=1S/C14H14O3/c1-9-2-4-10(5-3-9)8-11-6-7-12(15)14(17)13(11)16/h2-7,15-17H,8H2,1H3

InChI Key

XIWDLICFXKBYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

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